

# Application Notes: Quantitative Determination of Human TIGIT in Serum Samples by ELISA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pgltc*

Cat. No.: *B3175645*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] It plays a crucial role in modulating immune responses by interacting with its ligands, such as CD155 (PVR), on antigen-presenting cells and tumor cells.[1] This interaction leads to the suppression of T cell activation and cytotoxicity, thereby playing a role in immune tolerance and tumor immune evasion. The quantification of soluble TIGIT in human serum is of significant interest to researchers in oncology, immunology, and drug development to understand its role as a biomarker and to evaluate the efficacy of TIGIT-targeted immunotherapies.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human TIGIT in serum samples.

## Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human TIGIT is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any TIGIT present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human TIGIT is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-horseradish peroxidase (HRP) conjugate is added. After another wash, a substrate

solution is added to the wells, and color develops in proportion to the amount of TIGIT bound in the initial step. The color development is stopped, and the intensity of the color is measured.

## Data Presentation

### Assay Performance Characteristics

The following data are representative of the performance of a typical Human TIGIT ELISA kit and should be used as a guideline. It is recommended that each user generate their own standard curve and validate the assay for their specific application.

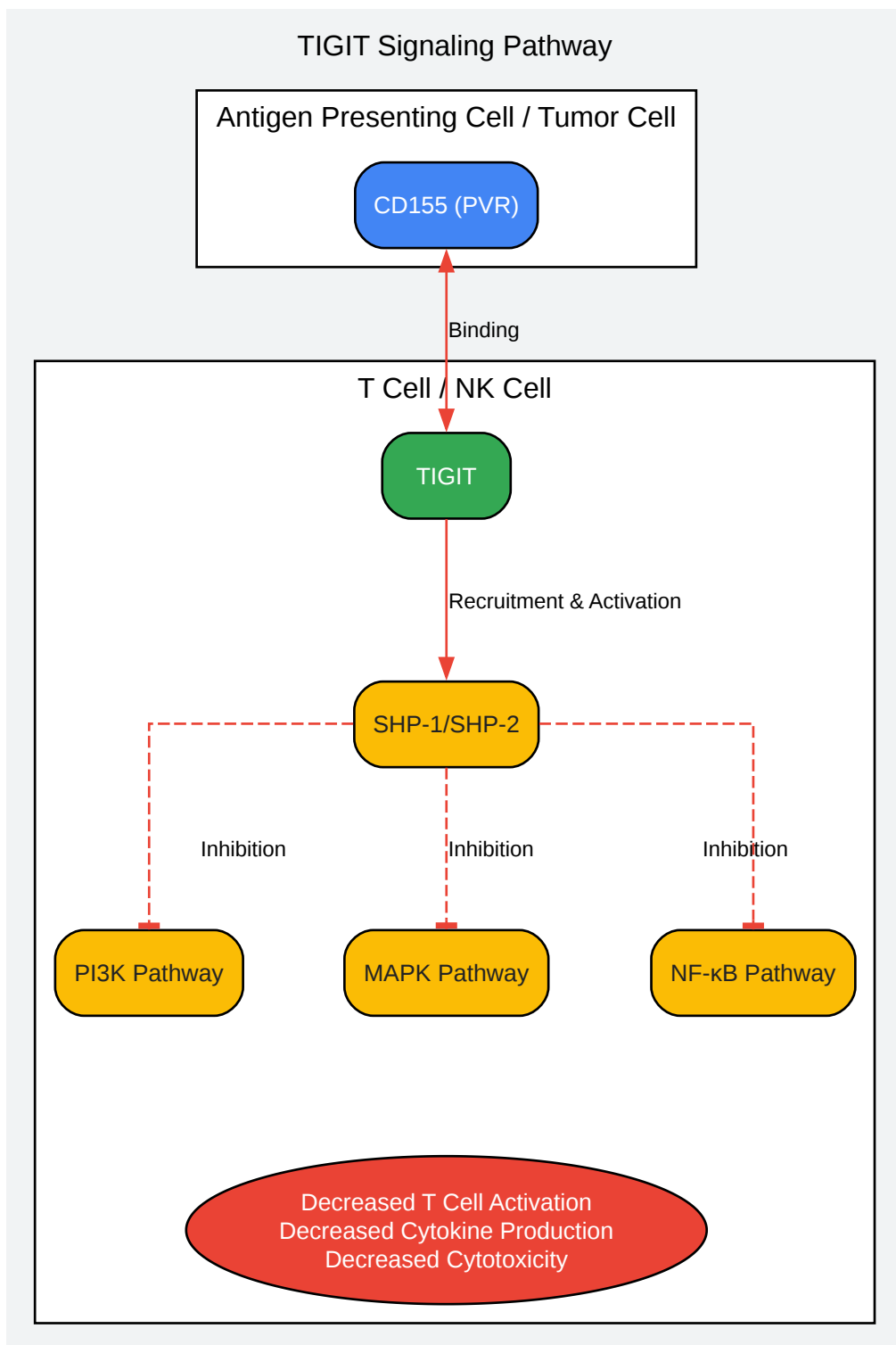
Parameter	Specification
Assay Range	1.563 ng/mL - 100 ng/mL[2]
Sensitivity	1.5 ng/mL[2][3]
Sample Type	Serum, Plasma, Cell Culture Supernatants[1][2] [4]
Recommended Serum Dilution	2-fold[2]
Intra-Assay Precision (CV%)	< 10%[1]
Inter-Assay Precision (CV%)	< 12%[1]

### Example Standard Curve

A standard curve should be created by plotting the mean absorbance for each standard concentration on the y-axis against the TIGIT concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.

TIGIT Concentration (ng/mL)	Mean Absorbance (450 nm)
100	2.850
50	1.650
25	0.880
12.5	0.450
6.25	0.230
3.125	0.120
1.563	0.060
0 (Blank)	0.010

## TIGIT Signaling Pathway



[Click to download full resolution via product page](#)

Caption: TIGIT receptor on T cells binds to CD155 on APCs, initiating an inhibitory signal.

## Experimental Protocols

## Materials Required

- Human TIGIT ELISA Kit (containing pre-coated 96-well strip microplate, lyophilized standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB one-step substrate, and stop solution)[[2](#)]
- Microplate reader capable of measuring absorbance at 450 nm[[2](#)]
- Precision pipettes and disposable pipette tips[[2](#)]
- Distilled or deionized water
- Graduated cylinders
- Tubes for standard and sample dilutions[[2](#)]
- Absorbent paper[[2](#)]

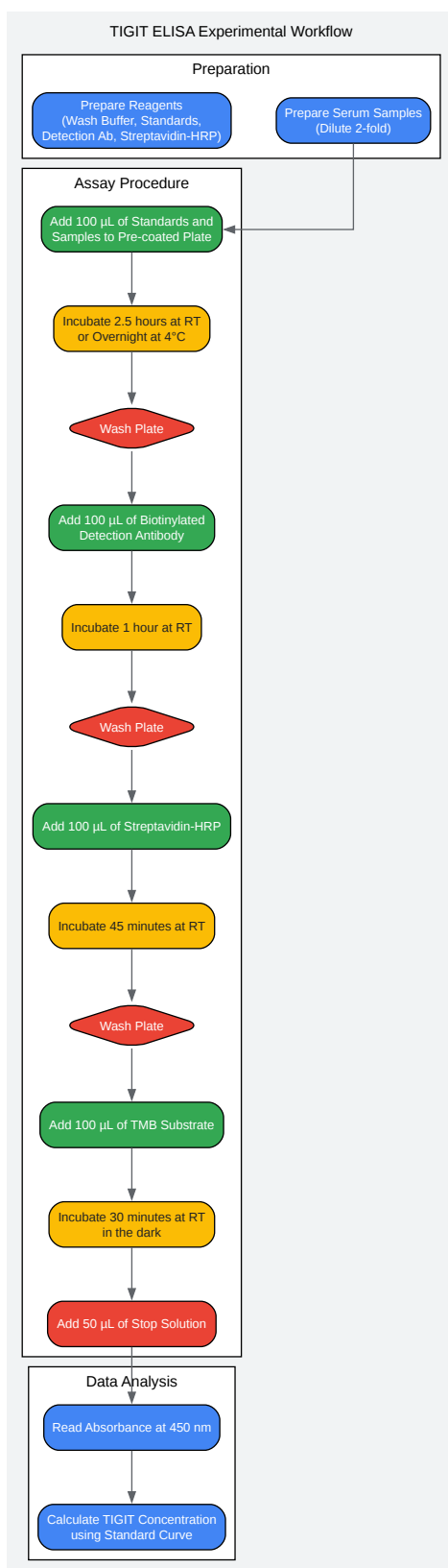
## Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer (1x): If supplied as a concentrate, dilute with distilled or deionized water to the working concentration as specified in the kit manual.
- Standard: Reconstitute the lyophilized standard with the volume of assay diluent specified in the kit manual to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
- Standard Dilutions: Prepare a serial dilution of the standard stock solution in assay diluent to create the standard curve points.
- Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to the working concentration using assay diluent as specified in the kit manual.
- Streptavidin-HRP (1x): Dilute the concentrated streptavidin-HRP to the working concentration using assay diluent as specified in the kit manual.

## Sample Handling and Preparation

- Serum Collection: Collect whole blood into a serum separator tube.
- Clotting: Allow the blood to clot for 30 minutes at room temperature.
- Centrifugation: Centrifuge at 1000 x g for 10 minutes.
- Aliquoting: Carefully remove the serum and aliquot to avoid repeated freeze-thaw cycles.
- Storage: Store serum samples at -20°C or -80°C.
- Sample Dilution: Prior to the assay, dilute serum samples 2-fold with assay diluent. For example, add 50 µL of serum to 50 µL of assay diluent.

## TIGIT ELISA Workflow



[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the TIGIT sandwich ELISA protocol.

## Assay Procedure

- Prepare all reagents, working standards, and samples as directed in the previous sections.
- Add 100  $\mu$ L of each standard and sample into the appropriate wells. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[\[2\]](#)
- Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400  $\mu$ L) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 100  $\mu$ L of the prepared 1x Biotinylated Detection Antibody to each well. Cover the plate and incubate for 1 hour at room temperature.[\[2\]](#)
- Repeat the aspiration/wash step as in step 3.
- Add 100  $\mu$ L of the prepared 1x Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.[\[2\]](#)
- Repeat the aspiration/wash step as in step 3.
- Add 100  $\mu$ L of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.[\[2\]](#)
- Add 50  $\mu$ L of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.[\[2\]](#)
- Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

## Data Analysis

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density (O.D.) from all other readings.



- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
- To determine the TIGIT concentration of each sample, find the sample's mean absorbance on the y-axis and interpolate the concentration from the standard curve on the x-axis.
- Multiply the interpolated concentration by the sample dilution factor (e.g., 2) to calculate the final TIGIT concentration in the original serum sample.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human TIGIT ELISA Kit (EH454RB) - Invitrogen [[thermofisher.com](https://www.thermofisher.com)]
- 2. raybiotech.com [[raybiotech.com](https://www.raybiotech.com)]
- 3. biocompare.com [[biocompare.com](https://www.biocompare.com)]
- 4. aspirasci.com [[aspirasci.com](https://www.aspirasci.com)]
- To cite this document: BenchChem. [Application Notes: Quantitative Determination of Human TIGIT in Serum Samples by ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3175645#tigit-elisa-assay-protocol-for-human-serum-samples>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)